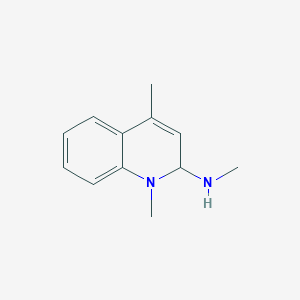
2-Quinolinamine, 1,2-dihydro-N,1,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolinamine, 1,2-dihydro-N,1,4-trimethyl- is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinamine, 1,2-dihydro-N,1,4-trimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with acetone in the presence of an acid catalyst can lead to the formation of the desired quinoline derivative. The reaction conditions typically involve heating the mixture to a temperature range of 100-150°C for several hours.
Industrial Production Methods
In an industrial setting, the production of 2-Quinolinamine, 1,2-dihydro-N,1,4-trimethyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Quinolinamine, 1,2-dihydro-N,1,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions to achieve the desired reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides, with the reactions conducted in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
2-Quinolinamine, 1,2-dihydro-N,1,4-trimethyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows for interactions with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in drug discovery and development.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of 2-Quinolinamine, 1,2-dihydro-N,1,4-trimethyl- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: Another quinoline derivative with similar structural features but different functional groups.
2,2,4-Trimethyl-1,2-dihydroquinoline: A compound with a similar core structure but different substitution patterns.
Uniqueness
2-Quinolinamine, 1,2-dihydro-N,1,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61972-49-4 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N,1,4-trimethyl-2H-quinolin-2-amine |
InChI |
InChI=1S/C12H16N2/c1-9-8-12(13-2)14(3)11-7-5-4-6-10(9)11/h4-8,12-13H,1-3H3 |
InChI Key |
HYCAJSUEHJYTQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















